N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects, making it a promising candidate for future drug development.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of compounds related to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide often involves reactions that yield products with analgesic, anti-inflammatory, and antimicrobial activities. For instance, the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine has led to derivatives exhibiting significant biological activities (Gein et al., 2019).
Anticancer Evaluation
Several derivatives have been designed, synthesized, and evaluated for anticancer activity against various cancer cell lines, showing moderate to excellent efficacy. For example, a series of substituted benzamides demonstrated significant anticancer activity, outperforming reference drugs in some cases (Ravinaik et al., 2021).
Antimicrobial and Antifungal Properties
New classes of benzamide derivatives have been synthesized and evaluated for their efficacy as antimicrobials in vitro, showing significant antibacterial and antifungal activities (Priya et al., 2006). This research suggests potential applications in combating microbial infections.
Enzyme Inhibition
Compounds related to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide have shown promising results as enzyme inhibitors, with significant inhibitory potential against human carbonic anhydrase I and II, as well as acetylcholinesterase enzymes, which could lead to applications in treating conditions like glaucoma (Tuğrak et al., 2020).
Advanced Material Applications
Additionally, some derivatives have been utilized in the creation of novel sulfonated thin-film composite nanofiltration membranes with improved water flux, indicating potential for treating dye solutions and contributing to water purification technologies (Liu et al., 2012).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S2/c1-17(28)22-21(18-7-5-4-6-8-18)25-24(34-22)26-23(29)19-9-11-20(12-10-19)35(30,31)27(13-15-32-2)14-16-33-3/h4-12H,13-16H2,1-3H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFLSBCFTKSBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.